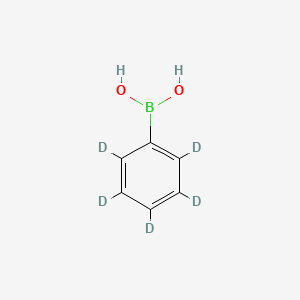
Phenyl-d5-boronic acid
Cat. No. B1591069
Key on ui cas rn:
215527-70-1
M. Wt: 126.96 g/mol
InChI Key: HXITXNWTGFUOAU-RALIUCGRSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09324952B2
Procedure details


In an Ar atmosphere, the crystals of 2-(4-bromophenyl)-naphthalene obtained in Synthesis Step C1-3, 10 g, and 500 mL of anhydrous tetrahydrofuran were put into a 1-L flask, and then 22 mL of a 1.6 mol/L n-BuLi solution in hexane was added dropwise at −60° C. over 30 minutes. Thirty minutes later, 7 g of triisopropyl borate was added dropwise, and then the reaction was allowed to proceed overnight with no temperature control. After the completion of the reaction, 100 mL of water was added dropwise, and the obtained solution was subjected to extraction with 2 L of toluene and separated. The isolated organic layer was concentrated, the residue was recrystallized, and the crystals were collected by filtration and dried. In this way, a phenylboronic acid derivative was obtained as a white solid weighing 5 g.



Identifiers


|
REACTION_CXSMILES
|
[Li]CCCC.[B:6](OC(C)C)([O:11]C(C)C)[O:7]C(C)C.O.[CH3:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25]>>[C:22]1([B:6]([OH:11])[OH:7])[CH:21]=[CH:20][CH:25]=[CH:24][CH:23]=1
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
7 g
|
|
Type
|
reactant
|
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were put into a 1-L flask
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the obtained solution was subjected to extraction with 2 L of toluene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The isolated organic layer was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was recrystallized
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the crystals were collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US09324952B2
Procedure details


In an Ar atmosphere, the crystals of 2-(4-bromophenyl)-naphthalene obtained in Synthesis Step C1-3, 10 g, and 500 mL of anhydrous tetrahydrofuran were put into a 1-L flask, and then 22 mL of a 1.6 mol/L n-BuLi solution in hexane was added dropwise at −60° C. over 30 minutes. Thirty minutes later, 7 g of triisopropyl borate was added dropwise, and then the reaction was allowed to proceed overnight with no temperature control. After the completion of the reaction, 100 mL of water was added dropwise, and the obtained solution was subjected to extraction with 2 L of toluene and separated. The isolated organic layer was concentrated, the residue was recrystallized, and the crystals were collected by filtration and dried. In this way, a phenylboronic acid derivative was obtained as a white solid weighing 5 g.



Identifiers


|
REACTION_CXSMILES
|
[Li]CCCC.[B:6](OC(C)C)([O:11]C(C)C)[O:7]C(C)C.O.[CH3:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25]>>[C:22]1([B:6]([OH:11])[OH:7])[CH:21]=[CH:20][CH:25]=[CH:24][CH:23]=1
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
7 g
|
|
Type
|
reactant
|
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were put into a 1-L flask
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the obtained solution was subjected to extraction with 2 L of toluene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The isolated organic layer was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was recrystallized
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the crystals were collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

